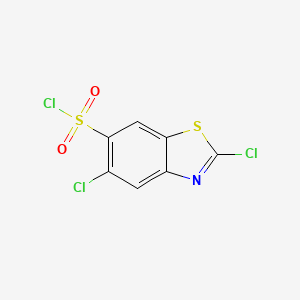

2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride

Description

The evidence primarily discusses 2,5-dichloro-1,4-benzoquinone (DCBQ) and related quinones. If further clarification is needed, additional sources must be consulted.

Properties

IUPAC Name |

2,5-dichloro-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S2/c8-3-1-4-5(14-7(9)11-4)2-6(3)15(10,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFLGWDTEDEWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)Cl)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride is typically synthesized by the chlorination of 2,5-dichloro-1,3-benzothiazole-6-sulfonic acid. The reaction involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors ensures efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation Reactions: Sulfonic acids.

Reduction Reactions: Sulfinic acids.

Scientific Research Applications

2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride is an organic compound with the molecular formula C7H2Cl3NO2S2. It is a benzothiazole derivative with chlorine atoms at the 2 and 5 positions and a sulfonyl chloride group at the 6 position. It is known for its reactivity and use in various chemical synthesis processes.

Scientific Research Applications

This compound is used in scientific research across various disciplines.

- Chemistry It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

- Biology The compound is employed to modify biomolecules, like proteins and peptides, to introduce sulfonyl groups.

- Medicine It is used in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

This compound undergoes various chemical reactions.

- Substitution Reactions The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives. Common reagents include amines, alcohols, and thiols.

- Oxidation Reactions The compound can undergo oxidation to form sulfonic acids, using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

- Reduction Reactions It can undergo reduction to form sulfinic acids, using reducing agents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Antimicrobial Activity

This compound exhibits antimicrobial properties and has been tested against various bacterial and fungal strains. The compound's effectiveness varies against different pathogens, with stronger activity against certain fungi compared to bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Escherichia coli | 8 | Moderate |

| Candida albicans | 16 | Weak |

| Cryptococcus neoformans | 2 | Strong |

Mechanism of Action

The mechanism of action of 2,5-dichloro-1,3-benzothiazole-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds . The pathways involved in these reactions are typically substitution mechanisms, where the sulfonyl chloride group is replaced by a nucleophile .

Comparison with Similar Compounds

Comparison of 2,5-Dichloro-1,4-benzoquinone (DCBQ) with Similar Compounds

The inhibitory activity and chemical behavior of DCBQ have been extensively studied in comparison to other chlorinated benzoquinones and non-chlorinated analogs. Below is a detailed analysis based on the provided evidence:

Structural and Functional Differences

Chlorination Effects: 1,4-Benzoquinone (BQ): Lacks chlorine substituents, exhibits weaker inhibitory effects on urease. The inhibition constant ($K_i$) is significantly higher than chlorinated derivatives . 2,5-Dichloro-1,4-benzoquinone (DCBQ): Contains two chlorine atoms at positions 2 and 3. This increases its electron-withdrawing capacity and reactivity with thiol groups, leading to stronger urease inhibition. The second-order rate constant for urease inactivation by DCBQ is $0.053 \, \mu\text{M}^{-1} \, \text{min}^{-1}$ . Tetrachloro-1,4-benzoquinone (TCBQ): Fully chlorinated at all four positions. Shows biphasic inhibition kinetics with two intermediate enzyme-inhibitor complexes, unlike DCBQ’s simple bimolecular mechanism. TCBQ’s higher chlorination enhances its reactivity but complicates its inhibition pathway .

Mechanism of Action: DCBQ: Irreversibly inhibits urease by directly substituting chlorine atoms with enzyme thiols ($-\text{SH}$ groups). TCBQ: Forms intermediate complexes during inhibition, suggesting a multi-step modification of thiols. Its interaction with glutathione S-transferase (GST) involves both specific and non-specific thiol modifications .

Photochemical Stability and Environmental Impact

| Property | DCBQ | TCBQ | 1,4-Benzoquinone |

|---|---|---|---|

| Photolysis Rate | Rapid degradation under light | Slower degradation | Stable under light |

| Reducing Capacity | Increases post-photolysis | Not reported | Low |

| DPPH Scavenging | Enhanced with decomposition | Not reported | Minimal |

| Environmental Toxicity | Photoproducts (DCHQ, DC(OH)BQ) less toxic | Higher persistence | Low toxicity |

- DCBQ: Undergoes photolysis in aqueous solutions, producing phenolic derivatives like 2,5-dichloro-hydroquinone (DCHQ) and 2,5-dichloro-4-hydroxybenzoquinone (DC(OH)BQ). These products exhibit increased reducing capacity and DPPH radical scavenging activity .

Inhibitory Potency Against Urease

| Compound | Inhibition Constant ($K_i$) | Reaction Mechanism | Reversibility |

|---|---|---|---|

| 1,4-Benzoquinone | $K_i = 120 \, \mu\text{M}$ | Weak, non-covalent binding | Partially reversible |

| DCBQ | $K_i = 5.6 \, \mu\text{M}$ | Irreversible thiol modification | Irreversible |

| TCBQ | $K_i = 2.3 \, \mu\text{M}$ | Biphasic thiol modification | Irreversible |

- Key Findings :

Limitations and Gaps in Evidence

- No data exists for "2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride" in the provided sources.

Biological Activity

2,5-Dichloro-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 2230807-58-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of dichloro and sulfonyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of key biological pathways. For example, the compound may inhibit enzyme activities by binding to active sites or alter receptor functions by interacting with their binding sites .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Escherichia coli | 8 | Moderate |

| Candida albicans | 16 | Weak |

| Cryptococcus neoformans | 2 | Strong |

These results suggest that the compound has varying degrees of effectiveness against different pathogens, with stronger activity observed against certain fungi compared to bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines. Notably, it demonstrated significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating potent growth inhibition:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | <0.5 | Strong inhibition |

| Jurkat | <0.3 | Strong inhibition |

| HT29 | 1.2 | Moderate inhibition |

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Case Studies

Several case studies have investigated the therapeutic applications of benzothiazole derivatives, including this compound:

- Antifungal Efficacy in Vivo : A study demonstrated that this compound significantly improved survival rates in mice infected with C. neoformans, outperforming standard antifungal treatments like fluconazole .

- Synergistic Effects : In combination therapies with other antimicrobial agents, the compound showed enhanced efficacy against resistant strains of bacteria and fungi, suggesting a potential role in treating multidrug-resistant infections .

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing 2,5-dichloro-1,3-benzothiazole-6-sulfonyl chloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted precursors followed by sulfonation and chlorination. A common approach is refluxing intermediates (e.g., benzothiazole derivatives) with chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous solvents like dichloromethane or toluene. For optimization:

- Temperature control : Maintain reflux temperatures between 70–90°C to balance reaction rate and byproduct formation.

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or iodine to enhance chlorination efficiency .

- Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents for yield improvements .

Advanced Question: How can palladium-catalyzed cross-coupling reactions be integrated into the synthesis of functionalized benzothiazole-sulfonyl chloride derivatives?

Methodological Answer:

Modify the benzothiazole core using Suzuki-Miyaura or Buchwald-Hartwig couplings before sulfonation. For example:

- Use bis(triphenylphosphine)palladium dichloride (0.5–1 mol%) with aryl boronic acids to introduce substituents at the 5-position .

- Monitor reaction progress via TLC or HPLC to optimize coupling efficiency (targeting >85% conversion).

- Post-coupling, proceed with sulfonation using chlorosulfonic acid (2 equiv.) at 0°C to avoid decomposition .

Structural Characterization

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (no direct proton signal; inferred via DEPT-135).

- IR Spectroscopy : Confirm S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

- Elemental Analysis : Validate Cl and S content (±0.3% deviation from theoretical values).

Advanced Question: How can X-ray crystallography and computational modeling resolve ambiguities in sulfonyl chloride orientation or regioselectivity?

Methodological Answer:

- Single-crystal X-ray : Grow crystals in ethanol/water (9:1) at 4°C. Analyze bond angles to distinguish between 5- and 6-sulfonyl chloride isomers.

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compare energy minima of possible tautomers. Validate against experimental NMR shifts .

Stability and Reactivity

Basic Question: What are the critical storage conditions to prevent hydrolysis of the sulfonyl chloride group?

Methodological Answer:

- Moisture Control : Store under argon or nitrogen in sealed ampules with molecular sieves (3Å).

- Temperature : Keep at –20°C in anhydrous DMSO or THF to slow degradation. Monitor via periodic ¹H NMR for hydrolysis products (e.g., sulfonic acids) .

Advanced Question: How does the electronic environment of the benzothiazole ring influence the electrophilicity of the sulfonyl chloride moiety?

Methodological Answer:

- Perform Hammett studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance sulfonyl chloride reactivity.

- Measure reaction rates with amines (e.g., aniline) in acetonitrile via stopped-flow UV-Vis. Correlate σₚ values with second-order rate constants (k₂) .

Biological Applications

Basic Question: What in vitro assays are suitable for evaluating the antitumor potential of sulfonamide derivatives derived from this compound?

Methodological Answer:

- NCI-60 Screening : Test against 60 human cancer cell lines (e.g., leukemia, melanoma) at 10 μM concentrations. Calculate GI₅₀ values using the sulforhodamine B assay .

- Apoptosis Assays : Use Annexin V-FITC/PI staining in HeLa cells post 48-hour treatment.

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Synthesize analogs with alkyl chains (C4–C12) at the sulfonamide nitrogen. Measure partition coefficients (octanol/water) and correlate with cytotoxicity.

- Metabolic Stability : Incubate analogs with human liver microsomes (HLM). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

Data Contradictions

Basic Question: How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproduce conditions : Verify solvent purity (e.g., anhydrous ethanol vs. 95% ethanol) and catalyst batches.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from incomplete chlorination) .

Advanced Question: What statistical approaches can resolve conflicting biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 independent studies. Apply Cochran’s Q-test to assess heterogeneity (p < 0.05).

- Multivariate Regression : Model activity as a function of assay type (e.g., MTT vs. ATP-lite), cell line origin, and compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.